molecular formula C11H12F3N3O2 B1393512 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid CAS No. 1211534-85-8

1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid

Cat. No. B1393512
CAS RN: 1211534-85-8
M. Wt: 275.23 g/mol
InChI Key: DAHDZOSOGWOERK-UHFFFAOYSA-N
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Description

“1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of organic compounds known as 4-benzylpiperidines .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The presence of the trifluoromethyl group and the pyridine structure may also influence its properties .


Chemical Reactions Analysis

The chemical reactions involving this compound may depend on the specific conditions and reagents used. For instance, the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine in one step can lead to the formation of related compounds .

Scientific Research Applications

Pharmacological Activities

The pyridazine derivatives, such as the one , have been found to exhibit a wide range of pharmacological activities . They have been described in a large number of research articles and patents, and several drugs based on its nucleus have come into light .

Cardiovascular Drugs

Initially, the pyridazinone moiety, a derivative of pyridazine, was exploited in search of cardiovascular drugs . This could be a potential application of the compound .

Agrochemicals

The pyridazinone moiety was also used in agrochemicals . This suggests that “1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid” could potentially be used in the development of new agrochemicals.

Antimicrobial and Antitubercular Activities

A substantial number of pyridazinones have been reported to possess antimicrobial and antitubercular activities . This could be another potential application of the compound.

Analgesic and Anti-inflammatory Activities

Pyridazinones have also shown analgesic and anti-inflammatory activities . This suggests that “1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid” could potentially be used in the development of new analgesic and anti-inflammatory drugs.

Antihypertensive Activities

Pyridazinones have demonstrated antihypertensive activities . This could be another potential application of the compound.

Anticancer Activities

Some pyridazinones have shown anticancer activities . This suggests that “1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid” could potentially be used in the development of new anticancer drugs.

Antifungal Activities

Pyridazinones have also demonstrated antifungal activities . This could be another potential application of the compound.

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures, such as wearing protective gloves, clothing, and eye/face protection .

Future Directions

The future directions in the study and application of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The use of heterocyclic scaffolds, including the pyrrolidine ring, is increasingly relied upon in the development of clinically active drugs .

properties

IUPAC Name

1-[6-(trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O2/c12-11(13,14)8-1-2-9(16-15-8)17-5-3-7(4-6-17)10(18)19/h1-2,7H,3-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHDZOSOGWOERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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